molecular formula C10H9FO2 B012422 2-Fluoro-1-phenylbutane-1,3-dione CAS No. 109801-25-4

2-Fluoro-1-phenylbutane-1,3-dione

Cat. No. B012422
M. Wt: 180.17 g/mol
InChI Key: PWBOVWUPSFARMR-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C10H9FO21. It is used for research purposes1.



Synthesis Analysis

The synthesis of 2-Fluoro-1-phenylbutane-1,3-dione is not explicitly mentioned in the search results. However, a related compound, 1-Phenyl-1,3-butanedione, can be synthesized through various methods2. For instance, one study describes the synthesis of a series of terbium (III) ion complexes with 4,4-difluoro-1-phenylbutane-1,3-dione (HDPBD) and anciliary ligands2.



Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-phenylbutane-1,3-dione is not explicitly provided in the search results. However, its molecular formula is C10H9FO21.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Fluoro-1-phenylbutane-1,3-dione are not detailed in the search results. However, a related compound, 1-Phenyl-1,3-butanedione, is known to participate in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-1-phenylbutane-1,3-dione are not explicitly provided in the search results. However, a related compound, 1-Phenyl-1,3-butanedione, has a density of 1.1±0.1 g/cm3, a boiling point of 262.2±13.0 °C at 760 mmHg, and a flash point of 96.9±16.8 °C3.


Scientific Research Applications

  • Colorant Chemistry : A study by Maharramov et al. (2010) found that the colorant 3-(4-fluorophenylhydrazone)pentane-2,4-dione has a stable hydrazone structure and high reactivity, exhibiting the same structure in both DMSO solution and the solid state (Maharramov et al., 2010).

  • Catalysis : Copper(II) complexes of related β-diketones, including 2-methyl-1-phenylbutane-1,3-dione, have been shown to effectively catalyze C-alkylation reactions, as reported by Lloris et al. (1990) (Lloris et al., 1990).

  • Fluorination of Organic Molecules : Research by Stavber and Zupan (1983) demonstrated that CsSO4F can efficiently produce high-yielding fluoro derivatives from organic molecules with heteroatoms, such as pentane-2,4-dione and 1,3-dimethyluracil (Stavber & Zupan, 1983).

  • Polymer Photostabilization : Wu et al. (1991) discovered that β-dicarbonyl compounds with fluoro groups can effectively photostabilize polyisoprene degradation in solutions containing alcohols, which could have applications in protecting cosmetics against photoaging (Wu et al., 1991).

  • Anticancer Research : Fadda et al. (2012) synthesized new arylazothiophene and arylazopyrazole derivatives with potential as antitumor agents, highlighting the role of these compounds in medicinal chemistry (Fadda et al., 2012).

  • Crystallography and Ligand Chemistry : Perdih (2014) noted that fluorine atoms in benzoylacetonate ligands influence crystal packing in metal complexes, affecting their properties and potential applications (Perdih, 2014).

Safety And Hazards

Specific safety and hazard information for 2-Fluoro-1-phenylbutane-1,3-dione is not provided in the search results. It is recommended to handle this compound with appropriate safety measures.


Future Directions

The future directions of research involving 2-Fluoro-1-phenylbutane-1,3-dione are not explicitly mentioned in the search results. However, a related compound, indane-1,3-dione, has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules4. This suggests potential future directions for research involving 2-Fluoro-1-phenylbutane-1,3-dione.


properties

IUPAC Name

2-fluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBOVWUPSFARMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551095
Record name 2-Fluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-phenylbutane-1,3-dione

CAS RN

109801-25-4
Record name 2-Fluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Kim, YJ Kim, H Im Jeong, DY Kim - Journal of Fluorine Chemistry, 2017 - Elsevier
The organocatalytic enantioselective conjugate reaction of 2-fluoro-1,3-diketones to nitroalkenes promoted by chiral binaphthyl-modified squaramide has been achieved. Treatment of 2-…
Number of citations: 15 www.sciencedirect.com
T Kitamura, S Kuriki, K Muta, MH Morshed, K Muta… - …, 2013 - thieme-connect.com
Direct fluorination of 1,3-dicarbonyl compounds including 1,3-diketones, 3-oxo esters, and 3-oxoamides was conducted using aqueous hydrofluoric acid with the aid of iodosylarenes, …
Number of citations: 22 www.thieme-connect.com
K Endo, D Tomon, S Arimitsu - The Journal of Organic Chemistry, 2023 - ACS Publications
Herein, we report the highly enantioselective α-fluorination of both cyclic and acyclic β-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoamides. The reactions with …
Number of citations: 1 pubs.acs.org

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